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Introduction: The Strategic Imperative of Late-Stage
Functionalization

In modern drug discovery, the ability to rapidly generate structural analogs of a lead compound
is paramount. Late-stage functionalization (LSF) addresses this need by providing chemical
tools to modify complex molecules, such as drug candidates or natural products, in the final
steps of a synthetic sequence.[1] This approach circumvents the need for lengthy de novo
synthesis for each new derivative, thereby accelerating the exploration of structure-activity
relationships (SAR).[2]
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Among the reagents employed for LSF, sulfonyl chlorides (R-SO2Cl) and their precursors stand
out as exceptionally versatile electrophiles and radical sources.[3][4][5] The resulting
sulfonamide linkage is a privileged scaffold in medicinal chemistry, prized for its metabolic
stability and ability to engage in crucial hydrogen bonding interactions with biological targets.[3]
[6] Furthermore, the sulfonyl group itself is a valuable pharmacophore found in numerous
approved drugs.[6]

This guide provides an in-depth look at three distinct, modern strategies for LSF that leverage
the unique reactivity of the sulfonyl group. We will explore detailed protocols for:

e Photoinduced Decarboxylative Sulfonylation: A mild, iron-catalyzed method to forge C-S
bonds from readily available carboxylic acids.

« In Situ Sulfonyl Chloride Generation: A powerful technique to activate stable primary
sulfonamides within complex molecules for subsequent derivatization.

e Photoredox Radical Cross-Coupling: A redox-neutral strategy for coupling sulfonyl chlorides
with a variety of partners via sulfonyl radical intermediates.

Each section explains the causality behind experimental choices and provides a robust, self-
validating protocol grounded in authoritative literature.

Foundational Principles: Generating Reactive
Species from Sulfonyl Precursors

The utility of sulfonyl chlorides and related compounds in LSF stems from their ability to
generate highly reactive intermediates under specific conditions. The primary reactive species
are sulfonyl radicals (R-SOz¢), which can be accessed through various mechanisms, most
notably visible-light photoredox catalysis.[7]

In a typical photoredox cycle, a photocatalyst (PC), upon absorbing light, is promoted to an
excited state (PC*). This excited state can then engage in a single-electron transfer (SET) with
a sulfonyl chloride. This process can either reduce the sulfonyl chloride to generate a sulfonyl
radical and a chloride anion, or oxidize a suitable partner that then interacts with the sulfonyl
chloride.[7] These highly reactive sulfonyl radicals can then participate in a variety of bond-
forming events, such as addition to alkenes or cross-coupling reactions.[8][9][10]
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Alternative strategies, such as the iron-catalyzed protocol discussed below, also proceed
through radical intermediates, highlighting the versatility of radical chemistry in modern
synthesis.[11][12][13] Understanding these fundamental activation modes is key to
troubleshooting and adapting these powerful reactions.

Protocol 1: Photoinduced Iron-Catalyzed
Decarboxylative Sulfonylation

This protocol describes a method for synthesizing sulfones by coupling carboxylic acids with a
sulfonyl chloride precursor under mild, visible-light-mediated iron catalysis. This approach is
highly valuable for LSF as it converts a common functional group (carboxylic acid) into a
medicinally relevant sulfone.[11][12][13]

A. Principle & Rationale

This reaction proceeds via a radical-based decarboxylation of a carboxylic acid, facilitated by
an iron catalyst and visible light.[11][13]

Iron Catalyst: Iron is an inexpensive, earth-abundant, and environmentally benign metal
catalyst, making it a sustainable choice.[13]

 Visible Light: The use of visible light provides a mild energy source to drive the reaction,
avoiding the harsh conditions that can decompose complex drug molecules.

o Sulfonyl Source: The protocol utilizes DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur
dioxide)), which serves as a stable, solid surrogate for SOz, reacting with the carbon radical
generated from the carboxylic acid.

» Solvent and Base: The choice of solvent and base is critical for solubility and to facilitate the
initial steps of the catalytic cycle.

B. Experimental Workflow Diagram
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1. Prepare Reaction Vessel
Add carboxylic acid, electrophile,
FeCl3, and DABSO to a Schlenk tube.

Inert Atmosphere

y

2. Add Solvent & Base
Add DMSO and DIPEA under
an inert atmosphere (e.g., N2).

l

3. Degas Mixture
Perform freeze-pump-thaw cycles
(3 times) to remove oxygen.

4. Photoreaction
Stir the mixture under blue LED
irradiation at room temperature.

5. Work-up & Purification
Quench, extract with organic solvent,
dry, concentrate, and purify via
column chromatography.

Click to download full resolution via product page

Caption: Workflow for Iron-Catalyzed Decarboxylative Sulfonylation.

C. Detailed Step-by-Step Protocol
Adapted from Dong, Y. et al., Org. Lett. 2024.[11][12][13]
+ Reaction Setup: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add

the carboxylic acid (0.2 mmol, 1.0 equiv.), the carbon electrophile (e.g., an alkyl bromide, 0.4
mmol, 2.0 equiv.), FeCls (0.02 mmol, 10 mol%), and DABSO (0.3 mmol, 1.5 equiv.).
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Atmosphere Control: Seal the tube, evacuate, and backfill with dry nitrogen. Repeat this
cycle three times.

Reagent Addition: Under a positive pressure of nitrogen, add anhydrous DMSO (2.0 mL) and
N,N-Diisopropylethylamine (DIPEA) (0.4 mmol, 2.0 equiv.) via syringe.

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the
removal of dissolved oxygen.

Photoreaction: Place the sealed tube approximately 5 cm from a 24W blue LED lamp and
stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction
progress by TLC or LC-MS.

Work-up: Upon completion, quench the reaction with 10 mL of water and transfer the mixture
to a separatory funnel.

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous
Naz=SO0s, filter, and concentrate under reduced pressure. Purify the resulting crude residue by
flash column chromatography on silica gel to afford the desired sulfone product.

D. Representative Data

The following table summarizes the scope of this transformation with various carboxylic acids,
demonstrating its broad applicability.
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Entry Carboxylic Acid Substrate Product Yield (%)

1 4-Phenylbutanoic acid 85

2 Ibuprofen 72
1-Phenylcyclopentyl)acetic

3 ( . ylcyclopentyl) o1
acid

4 Adamantane-1-carboxylic acid 88

5 N-Boc-proline 65

Yields are for isolated
products. Data sourced from
Dong, Y. et al., Org. Lett. 2024.
[11][13]

Protocol 2: LSF via In Situ Sulfonyl Chloride
Formation from Sulfonamides

A significant challenge in LSF is the inertness of many common functional groups. Primary
sulfonamides (R-SOz2NH:z), prevalent in pharmaceuticals, are typically poor nucleophiles or
electrophiles. This protocol details a transformative method to activate these stable groups by
converting them into highly reactive sulfonyl chlorides in situ, which can then be coupled with a
wide range of nucleophiles.[14][15][16]

A. Principle & Rationale

The core of this method is the activation of the primary sulfonamide N-H bond with a pyrylium
salt, Pyry-BFa4.[14][16]

e Activating Agent (Pyry-BFa4): This reagent selectively activates the poorly nucleophilic NH2
group of the sulfonamide, facilitating its conversion.[14]

e Chloride Source (MgCl2): Anhydrous magnesium chloride serves as the chloride source to
form the sulfonyl chloride intermediate.
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¢ One-Pot Procedure: The power of this method lies in its one-pot nature. The sulfonyl chloride
is generated and then immediately reacted with an added nucleophile (e.g., an amine,
alcohol, or thiol), avoiding the isolation of the often-unstable sulfonyl chloride intermediate.
[14] This is critical when working with complex, multifunctional molecules.

+ Mild Conditions: The reaction proceeds at room temperature, preserving sensitive functional
groups commonly found in drug molecules.[16]

B. Experimental Workflow Diagram

1. Initial Mixture
Combine primary sulfonamide,
Pyry-BF4, and MgCI2 in
an anhydrous solvent (e.g., MeCN).

3h

2. Activation & Formation
Stir at room temperature to form
the sulfonyl chloride in situ.

3. Nucleophile Addition
Add the desired nucleophile
(Amine, Alcohol, etc.) and a base
(e.g., DIPEA) to the mixture.

4. Coupling Reaction
Continue stirring at room temperature
until the reaction is complete.

5. Work-up & Purification
Standard agueous work-up followed
by chromatographic purification.

Click to download full resolution via product page
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Caption: One-pot workflow for sulfonamide activation and coupling.

C. Detailed Step-by-Step Protocol
Adapted from Gémez-Palomino, A. & Cornella, J., Angew. Chem. Int. Ed. 2019.[16]
e Reaction Setup: In a nitrogen-filled glovebox, add the primary sulfonamide (0.5 mmol, 1.0

equiv.), 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BFa4) (0.6 mmol, 1.2 equiv.), and
anhydrous MgClz (1.5 mmol, 3.0 equiv.) to a vial with a stir bar.

e Solvent Addition: Add anhydrous acetonitrile (MeCN, 5.0 mL) and seal the vial.

o Activation: Remove the vial from the glovebox and stir the suspension at room temperature
for 3 hours. During this time, the sulfonamide is converted to the corresponding sulfonyl
chloride.

» Nucleophile Addition: Add the desired nucleophile (e.g., a primary/secondary amine, 0.75
mmol, 1.5 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 3.0 equiv.).

e Coupling: Stir the reaction mixture at room temperature for 12-24 hours. Monitor for the
consumption of the intermediate sulfonyl chloride by LC-MS.

o Work-up: Quench the reaction with saturated aqueous NH4Cl solution (10 mL) and extract
with dichloromethane (3 x 20 mL).

 Purification: Combine the organic layers, dry over Na=SOa, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to yield the final functionalized product.

D. Representative Data

This method allows for the late-stage modification of complex, biologically active molecules.
The yields reported are over two steps (sulfonyl chloride formation and subsequent coupling).
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Starting ) )
Entry . Nucleophile Product Yield (%)
Sulfonamide
Furosemide-
1 Furosemide Morpholine morpholine 85
amide
Celecoxib - Celecoxib-like
2 Aniline ) 78
precursor sulfonamide
3 Glibenclamide Duloxetine Drug-drug 75
precursor (amine) conjugate
) Furosemide-
) Warfarin )
4 Furosemide warfarin 67
(alcohol)

sulfonate ester

Data sourced
from Gémez-
Palomino, A. &
Cornella, J.,
Angew. Chem.
Int. Ed. 2019.[14]
[16]

Protocol 3: Photoredox-Catalyzed Radical-Radical

Cross-Coupling

This protocol leverages visible-light photoredox catalysis to generate sulfonyl radicals from

sulfonyl chlorides for direct, redox-neutral cross-coupling with organotrifluoroborate salts.[10]
This strategy enables the formation of C-S bonds under exceptionally mild conditions and is

compatible with a wide range of functional groups.

A. Principle & Rationale

The reaction operates via a dual catalytic cycle where both coupling partners are converted

into radical intermediates.[10]
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e Photocatalyst: An iridium-based photocatalyst, Ir[dF(CF3)ppy]z(dtbbpy)PFes, is used due to its
appropriate excited-state redox potential to interact with both coupling partners.

e Radical Generation: Upon irradiation, the excited photocatalyst reduces the sulfonyl chloride
to a sulfonyl radical. Simultaneously, it oxidizes the organotrifluoroborate salt (after
coordination with a base/additive) to generate a carbon-centered radical.

o Radical-Radical Coupling: The sulfonyl radical and the carbon radical rapidly combine to

form the desired sulfone product.

o Redox Neutrality: The process is redox-neutral, minimizing side reactions and the need for
stoichiometric oxidants or reductants, which enhances functional group tolerance.

B. Mechanistic Cycle Diagram
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Caption: Proposed mechanism for photoredox radical-radical coupling.

C. Detailed Step-by-Step Protocol
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Adapted from Wang, X. et al., J. Org. Chem. 2023.[10]

e Reaction Setup: To a 10 mL oven-dried Schlenk tube, add the sulfonyl chloride (0.2 mmol,
1.0 equiv.), potassium trifluoroborate salt (0.3 mmol, 1.5 equiv.), Irf[dF(CF3)ppy]z(dtbbpy)PFs
(0.002 mmol, 1 mol%), and Cs2COs (0.4 mmol, 2.0 equiv.).

o Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with argon three
times.

» Solvent Addition: Add 2.0 mL of degassed, anhydrous 1,2-dichloroethane (DCE) via syringe.

o Photoreaction: Place the tube before a 36W blue LED lamp and stir the reaction mixture at
room temperature for 12 hours.

o Work-up: After the reaction is complete (monitored by TLC or GC-MS), dilute the mixture with
10 mL of water.

o Extraction: Extract the aqueous phase with ethyl acetate (3 x 10 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSOu4, filter,
and concentrate under reduced pressure. Purify the crude product by preparative thin-layer
chromatography (TLC) or flash column chromatography to obtain the pure sulfone.

D. Representative Data

The protocol is effective for coupling various sulfonyl chlorides with different classes of
trifluoroborate salts.
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Entry Sulfonyl Chloride Trifluoroborate Salt Product Yield (%)

1 4-Toluenesulfonyl Potassium g5
chloride vinyltrifluoroborate

) Methanesulfonyl Potassium 28
chloride allyltrifluoroborate

3 Benzenesulfonyl Potassium o5
chloride benzyltrifluoroborate

) Potassium 4-

Thiophene-2-sulfonyl )

4 ] methoxyphenyltrifluor 72
chloride

oborate

Yields are for isolated
products. Data
sourced from Wang,
X.etal., J. Org.
Chem. 2023.[10]

Conclusion and Outlook

The strategic application of sulfonyl chlorides and their precursors in late-stage
functionalization provides a powerful toolkit for medicinal chemists and synthetic scientists. The
protocols detailed herein—spanning photoinduced iron catalysis, in situ activation of stable
sulfonamides, and photoredox-mediated radical coupling—showcase the modern evolution of
sulfonyl chemistry. These methods are characterized by their mild conditions, broad substrate
scope, and high functional group tolerance, making them ideally suited for the structural
diversification of complex, high-value molecules. As the demand for rapid analog synthesis
continues to grow, the development of innovative LSF strategies centered around versatile
functional groups like the sulfonyl chloride will remain a key enabler of progress in drug
discovery and materials science.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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